2-fluoro-N-[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]benzamide
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Overview
Description
2-fluoro-N-[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a fluorine atom, a hydroxy group, and a dihydropyridinone moiety. It is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the dihydropyridinone moiety: This can be achieved through the reaction of a suitable precursor with a reagent such as acetoacetate under basic conditions.
Introduction of the hydroxy group: This step involves the hydroxylation of the intermediate product, which can be carried out using oxidizing agents like hydrogen peroxide.
Amidation: The final step involves the formation of the benzamide structure through the reaction of the intermediate with a benzoyl chloride derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the dihydropyridinone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Fluorinating agents: Diethylaminosulfur trifluoride (DAST), Selectfluor.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-fluoro-N-[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-fluoro-N-[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-fluoro-N-[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)ethyl]benzamide
- 2-fluoro-N-[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]aniline
Uniqueness
2-fluoro-N-[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]benzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-fluoro-N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O3/c16-13-6-2-1-5-12(13)15(21)17-9-11(19)10-18-8-4-3-7-14(18)20/h1-8,11,19H,9-10H2,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPTUHAKJKWUQBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(CN2C=CC=CC2=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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